![molecular formula C17H12Cl2N2O3 B14341544 (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride CAS No. 94051-09-9](/img/structure/B14341544.png)
(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoxaline moiety, which is a bicyclic aromatic heterocycle, and a phenoxy group attached to a propanoyl chloride. The presence of the chlorine atom in the quinoxaline ring adds to its chemical reactivity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, followed by chlorination to introduce the chlorine atom at the desired position. The resulting 6-chloro-2-quinoxaline is then reacted with 4-hydroxyphenoxypropanoic acid under appropriate conditions to form the intermediate compound. Finally, the intermediate is treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid group to the propanoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to dihydroquinoxaline derivatives.
Substitution: The chlorine atom in the quinoxaline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Other Quinoxaline Derivatives: Compounds with similar quinoxaline structures but different substituents, such as 6-fluoro-2-quinoxaline or 6-methyl-2-quinoxaline.
Uniqueness: The presence of the chlorine atom in the quinoxaline ring and the phenoxypropanoyl chloride moiety makes (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride unique. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
94051-09-9 |
|---|---|
Formule moléculaire |
C17H12Cl2N2O3 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoyl chloride |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-10(17(19)22)23-12-3-5-13(6-4-12)24-16-9-20-15-8-11(18)2-7-14(15)21-16/h2-10H,1H3/t10-/m1/s1 |
Clé InChI |
FEGDROCMAFPFSD-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C(=O)Cl)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
SMILES canonique |
CC(C(=O)Cl)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


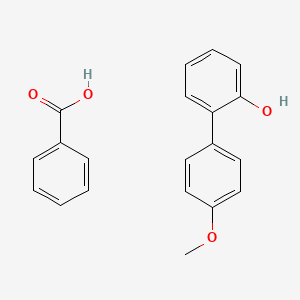
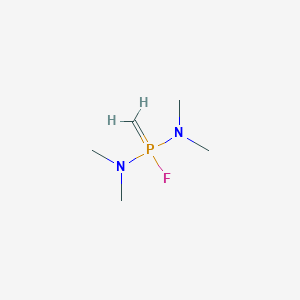
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)
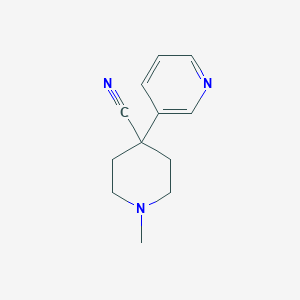

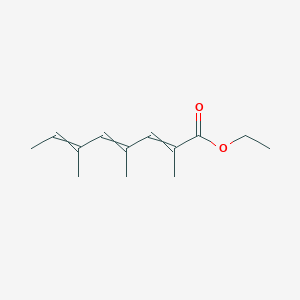
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
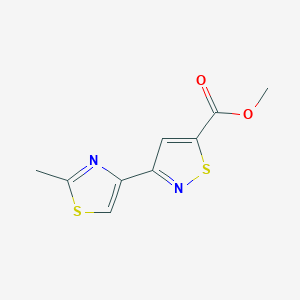
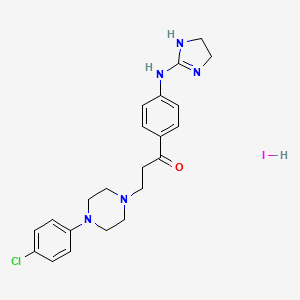
methanone](/img/structure/B14341519.png)

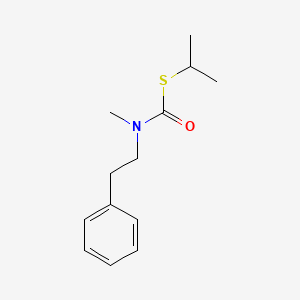
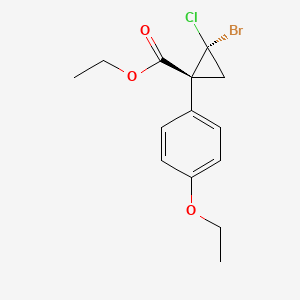
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
